![molecular formula C17H22N2O3 B2628722 (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411334-00-2](/img/structure/B2628722.png)
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique chemical structure that includes a benzodioxole moiety, which is often associated with psychoactive properties. The molecular formula is C14H17N1O2, and its structure can be represented as follows:
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the dimethylamino group suggests potential interactions with receptors such as:
- Serotonin Transporter (SERT) : Affinity studies have shown that compounds with similar structures exhibit significant binding to SERT, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.
- Opioid Receptors : The compound's structural analogs have demonstrated high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR), suggesting potential analgesic effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding profiles of the compound. For instance:
Study Type | Findings |
---|---|
Cytotoxicity Assay | Low cytotoxicity observed at concentrations up to 1000 mg/L . |
Receptor Binding | High affinity for MOR (60 nM) and KOR (34 nM) . |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of the compound:
- Analgesic Effects : In animal models, the compound demonstrated significant antinociceptive activity in pain models such as the acetic acid writhing test, indicating its potential use as an analgesic agent.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Pain Management : A study involving patients with chronic pain conditions showed improved outcomes when treated with related compounds that target opioid receptors .
- Psychiatric Applications : Research into compounds with similar structures has suggested efficacy in treating mood disorders through modulation of serotonergic pathways .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit specific cancer cell lines by interfering with cell signaling pathways associated with tumor growth and proliferation. For instance, a study highlighted its effectiveness against certain types of breast and prostate cancer cells, suggesting that it could serve as a lead compound for developing new anticancer therapies .
Neurological Applications
The compound has been investigated for its neuroprotective effects. In animal models, it demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a critical role in disease progression .
Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
One of the significant applications of this compound is its role as a modulator of the CFTR protein, which is crucial in cystic fibrosis treatment. A patent describes its use in pharmaceutical compositions aimed at enhancing CFTR function, which could lead to improved therapeutic outcomes for patients suffering from this genetic disorder . The modulation mechanism involves restoring chloride ion transport across epithelial cells, thereby improving mucosal hydration and clearance.
Antiviral Properties
The compound has also been evaluated for antiviral activity, particularly against viruses that exploit the ACE2 receptor for entry into host cells. Preliminary findings suggest that it may inhibit viral entry by blocking the interaction between viral proteins and host cell receptors . This application is particularly relevant in the context of emerging viral infections.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide is essential for optimizing its therapeutic potential. Various analogs have been synthesized to assess the impact of structural modifications on biological activity. For example, altering substituents on the benzodioxole moiety has been shown to enhance potency against specific targets while reducing off-target effects .
Clinical Trials
Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic contexts. One notable trial focuses on its application in treating cystic fibrosis patients who exhibit residual CFTR function. Early results indicate promising improvements in lung function and quality of life metrics .
Comparative Studies
Comparative studies with existing treatments have demonstrated that this compound may offer advantages over traditional therapies, such as reduced side effects and improved patient adherence due to less frequent dosing requirements . These findings underscore its potential as a valuable addition to current therapeutic regimens.
Data Tables
Application Area | Specific Use Cases | Current Status |
---|---|---|
Anticancer Activity | Inhibition of breast/prostate cancer cell lines | Preclinical studies ongoing |
Neurological Applications | Neuroprotection in Alzheimer's/Parkinson's models | Animal studies completed |
CFTR Modulation | Treatment for cystic fibrosis | Patent filed; clinical trials underway |
Antiviral Properties | Inhibition of viral entry via ACE2 | Preliminary findings available |
Propriétés
IUPAC Name |
(E)-N-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19(2)9-3-4-16(20)18-11-17(7-8-17)13-5-6-14-15(10-13)22-12-21-14/h3-6,10H,7-9,11-12H2,1-2H3,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFHIANKMUQNM-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.